4-(8-phenyl-1,4-diazabicyclo[3.3.0]oct-4-en-8-yl)phenol 4-(8-phenyl-1,4-diazabicyclo[3.3.0]oct-4-en-8-yl)phenol
Brand Name: Vulcanchem
CAS No.: 103419-21-2
VCID: VC0025256
InChI: InChI=1S/C18H18N2O/c21-16-8-6-15(7-9-16)18(14-4-2-1-3-5-14)11-10-17-19-12-13-20(17)18/h1-9,21H,10-13H2
SMILES: C1CC(N2C1=NCC2)(C3=CC=CC=C3)C4=CC=C(C=C4)O
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol

4-(8-phenyl-1,4-diazabicyclo[3.3.0]oct-4-en-8-yl)phenol

CAS No.: 103419-21-2

Main Products

VCID: VC0025256

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

4-(8-phenyl-1,4-diazabicyclo[3.3.0]oct-4-en-8-yl)phenol - 103419-21-2

CAS No. 103419-21-2
Product Name 4-(8-phenyl-1,4-diazabicyclo[3.3.0]oct-4-en-8-yl)phenol
Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
IUPAC Name 4-(5-phenyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-yl)phenol
Standard InChI InChI=1S/C18H18N2O/c21-16-8-6-15(7-9-16)18(14-4-2-1-3-5-14)11-10-17-19-12-13-20(17)18/h1-9,21H,10-13H2
Standard InChIKey QYIKENBJHPIHFL-UHFFFAOYSA-N
SMILES C1CC(N2C1=NCC2)(C3=CC=CC=C3)C4=CC=C(C=C4)O
Canonical SMILES C1CC(N2C1=NCC2)(C3=CC=CC=C3)C4=CC=C(C=C4)O
Synonyms RHCBZ
PubChem Compound 128377
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator